molecular formula C14H12ClNO3S B13579882 N-(4-chlorobenzenesulfonyl)-2-methylbenzamide

N-(4-chlorobenzenesulfonyl)-2-methylbenzamide

Cat. No.: B13579882
M. Wt: 309.8 g/mol
InChI Key: JQSONZDJELNSLQ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzenesulfonyl)-2-methylbenzamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial, antifungal, and anti-inflammatory properties. This compound is characterized by the presence of a 4-chlorobenzenesulfonyl group attached to a 2-methylbenzamide moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzenesulfonyl)-2-methylbenzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylbenzamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzenesulfonyl)-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorobenzenesulfonyl)-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its antibacterial and anti-inflammatory properties, making it a candidate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzenesulfonyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzenesulfonyl chloride: A precursor in the synthesis of N-(4-chlorobenzenesulfonyl)-2-methylbenzamide.

    N-(4-chlorobenzenesulfonyl)-2-methylbenzenesulfonamide: A structurally similar compound with different functional groups.

    4-chlorobenzenesulfonyl isocyanate: Another sulfonyl compound with distinct reactivity.

Uniqueness

This compound is unique due to its specific combination of the 4-chlorobenzenesulfonyl and 2-methylbenzamide moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12ClNO3S

Molecular Weight

309.8 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonyl-2-methylbenzamide

InChI

InChI=1S/C14H12ClNO3S/c1-10-4-2-3-5-13(10)14(17)16-20(18,19)12-8-6-11(15)7-9-12/h2-9H,1H3,(H,16,17)

InChI Key

JQSONZDJELNSLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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